molecular formula C5H3BrF2N2O B12496409 2-Bromo-5-(difluoromethoxy)pyrimidine

2-Bromo-5-(difluoromethoxy)pyrimidine

Cat. No.: B12496409
M. Wt: 224.99 g/mol
InChI Key: GZMONHRHGRBECD-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethoxy)pyrimidine is a chemical compound with the molecular formula C5H3BrF2N2O. It is a pyrimidine derivative that has gained attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethoxy)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient methodology for bromination is using sodium monobromoisocyanurate (SMBI) as a brominating agent . This method allows for the selective bromination at the C-5 position of pyrimidine nucleosides.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of SMBI and other halogenating agents in large-scale synthesis is a common practice in the chemical industry .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethoxy)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form substituted pyrimidine compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Halogenating Agents: Such as SMBI for bromination.

Major Products Formed

The major products formed from these reactions are various substituted pyrimidine compounds, which can have diverse applications in medicinal chemistry and other fields .

Scientific Research Applications

2-Bromo-5-(difluoromethoxy)pyrimidine has several scientific research applications, including:

    Drug Discovery: It is used as a building block in the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Its derivatives are explored for their potential biological activities.

Mechanism of Action

like other pyrimidine derivatives, it likely interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 2-Bromo-5-(methylthio)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-5-(difluoromethoxy)pyrimidine is unique due to its difluoromethoxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

Molecular Formula

C5H3BrF2N2O

Molecular Weight

224.99 g/mol

IUPAC Name

2-bromo-5-(difluoromethoxy)pyrimidine

InChI

InChI=1S/C5H3BrF2N2O/c6-4-9-1-3(2-10-4)11-5(7)8/h1-2,5H

InChI Key

GZMONHRHGRBECD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)Br)OC(F)F

Origin of Product

United States

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